molecular formula C20H23N5O3S B14938295 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14938295
M. Wt: 413.5 g/mol
InChI Key: CXFQPQKVPHKTQF-UHFFFAOYSA-N
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Description

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with 2-oxopentanedioic acid in the presence of iodine as a catalyst . This reaction proceeds through a cyclization mechanism to form the desired quinazoline derivative. Industrial production methods may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively block the growth and spread of cancer cells.

Comparison with Similar Compounds

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other quinazoline derivatives, such as 4-aminoquinazolines and pyrrolo[1,2-a]quinazoline derivatives . These compounds also exhibit diverse biological activities, but the presence of the thiadiazole moiety in this compound enhances its potency and selectivity .

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-3-5-10-15-22-23-19(29-15)21-18(28)20-12-11-16(26)25(20)14-9-7-6-8-13(14)17(27)24(20)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,21,23,28)

InChI Key

CXFQPQKVPHKTQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC

Origin of Product

United States

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